Gammacerane (C30H52) is a highly stable pentacyclic triterpane derived from tetrahymanol, serving as a critical biomarker in petroleum geochemistry and paleoclimatology. In industrial and academic laboratories, it is primarily procured as an analytical reference standard for Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the Gammacerane Index (the ratio of gammacerane to C30 hopane). This index is a definitive indicator of water column stratification and hypersalinity in ancient depositional environments. Procuring an authentic, high-purity gammacerane standard is essential for accurate peak assignment, calibration of relative response factors, and precise oil-source correlation in complex hydrocarbon matrices where co-elution with structurally similar hopanoids is a persistent analytical challenge [1].
Relying on generic C30 hopane standards or uncalibrated reference crude oils for gammacerane identification leads to severe quantification errors and misidentifications. In standard GC-MS analysis (m/z 191 fragmentograms), gammacerane elutes in a highly congested chromatographic window, typically between the C31 22R and C32 22S homohopane isomers. Because its mass spectrum shares the ubiquitous m/z 191 base peak with dozens of co-eluting hopanes and methylhopanes, laboratories relying solely on relative retention times (RRT) from literature or generic reference oils frequently misassign the gammacerane peak. An authentic, pure gammacerane standard is strictly required to establish absolute retention times and exact mass spectral reference profiles, thereby preventing false positives in biomarker profiling and ensuring the integrity of the calculated Gammacerane Index [1].
In standard non-polar GC-MS analyses, the m/z 191 mass fragmentogram is heavily congested with pentacyclic terpanes. Gammacerane elutes in a highly specific, narrow window between the C31 αβ-homohopane (22R) and C32 αβ-homohopane (22S) isomers. Without an authentic standard, identifying this peak relies on relative retention times, which vary significantly across different column phases and temperature programs, leading to misidentification with closely eluting methylhopanes. Procuring pure gammacerane allows laboratories to lock in the absolute retention time, eliminating peak assignment ambiguity in this critical elution zone [1].
| Evidence Dimension | Retention time calibration accuracy |
| Target Compound Data | Pure Gammacerane (exact absolute retention time established) |
| Comparator Or Baseline | Generic reference crude oil (relies on variable Relative Retention Times) |
| Quantified Difference | Eliminates peak assignment ambiguity between C31 22R and C32 22S homohopanes |
| Conditions | GC-MS analysis using non-polar capillary columns monitoring m/z 191 |
Accurate peak assignment is the absolute prerequisite for calculating the Gammacerane Index; misidentification invalidates the entire geochemical interpretation of the sample.
While both gammacerane and generic homohopanes produce an m/z 191 base peak under 70 eV Electron Ionization (EI), their full fragmentation profiles differ fundamentally due to structural symmetry. Gammacerane's highly symmetrical framework yields a distinct mass spectrum dominated by the m/z 191 peak, lacking the characteristic asymmetric cleavage fragments that define C31 homohopanes. When utilized as a reference standard, this unique spectral signature allows analysts to differentiate true gammacerane from co-eluting isobaric interferences, a distinction impossible to make using a generic hopane standard [1].
| Evidence Dimension | Mass spectral fragmentation profile |
| Target Compound Data | Gammacerane (highly symmetric cleavage yielding a distinct reference spectrum) |
| Comparator Or Baseline | C31 homohopanes (asymmetric cleavage with secondary diagnostic fragments) |
| Quantified Difference | Provides an exact reference mass spectrum to resolve isobaric co-elutions at m/z 191 |
| Conditions | 70 eV Electron Ionization (EI) GC-MS |
Enables analysts to confirm peak purity and resolve co-elutions in complex crude oil extracts without requiring expensive multi-dimensional GC×GC setups.
The Gammacerane Index (G/C30H) is the premier metric for assessing water column stratification, with values <0.1 indicating freshwater environments and values >0.3 to >1.0 indicating hypersaline or highly stratified conditions. Because mass spectrometers exhibit different response factors for gammacerane versus C30 hopane, calculating this ratio using uncalibrated peak areas introduces significant quantitative error. Procuring an authentic gammacerane standard enables the calculation of exact relative response factors, ensuring that the G/C30H ratio is quantitatively accurate and comparable across different instruments and laboratories [1].
| Evidence Dimension | Gammacerane Index (G/C30H) quantification accuracy |
| Target Compound Data | Calibrated quantification using pure Gammacerane standard |
| Comparator Or Baseline | Uncalibrated peak area integration |
| Quantified Difference | Corrects instrument-specific response factor bias, allowing precise differentiation between freshwater (<0.1) and hypersaline (>0.3) thresholds |
| Conditions | Quantitative biomarker profiling of saturated hydrocarbon fractions |
Ensures that exploration geochemists and paleoclimatologists base their depositional models on true concentration ratios rather than instrument-biased artifacts.
Essential for quantifying the Gammacerane Index (G/C30H) in crude oils and source rock extracts to determine depositional environments, specifically identifying hypersaline or stratified lacustrine/marine source rocks [1].
Used as a definitive biomarker standard to trace ancient water column stratification and the presence of bacterivorous ciliates (via its precursor tetrahymanol) in sedimentary records [1].
Serves as a critical retention time and mass spectral reference compound for optimizing chromatographic separations in the heavily congested m/z 191 pentacyclic terpane elution window, preventing misidentification with C31 and C32 homohopanes[2].